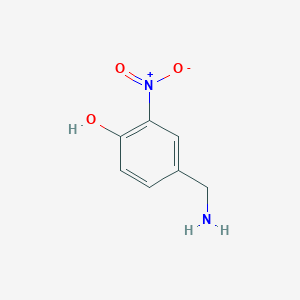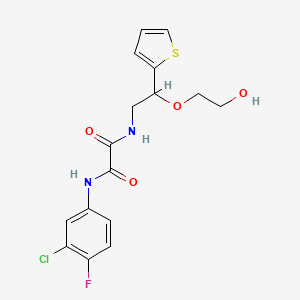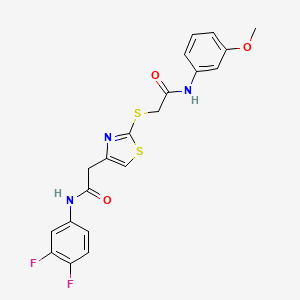![molecular formula C22H24N4O2S B2736435 1-(6-methylbenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide CAS No. 1396762-01-8](/img/structure/B2736435.png)
1-(6-methylbenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-methylbenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide, also known as MBT-CA, is a synthetic compound that belongs to the class of azetidine carboxamide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology.
Aplicaciones Científicas De Investigación
Anti-Inflammatory and Analgesic Agents A study by Abu‐Hashem et al. (2020) synthesized novel compounds including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from similar molecules for their potential use as anti-inflammatory and analgesic agents. These compounds were tested for their cyclooxygenase-1/2 (COX-1/2) inhibition and showed promising analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain & Zaki, 2020).
Antibacterial Agents Frigola et al. (1995) investigated 7-azetidinylquinolones, which share structural similarities, as antibacterial agents. They synthesized chiral naphthyridines and quinolones and evaluated their antibacterial activity, solubility, and pharmacokinetic behavior. This study contributes to understanding the role of chirality in enhancing antibacterial activity (Frigola et al., 1995).
Anticancer Research Marsham et al. (1991) developed a series of antifolates with modifications in the benzoyl ring, including heterocycles like thiazole, for their potential use in cancer treatment. These compounds were tested for inhibiting thymidylate synthase and L1210 cell growth, demonstrating their relevance in anticancer research (Marsham et al., 1991).
Photophysical Characterization Chin et al. (2010) conducted a study on compounds like 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine, focusing on their photophysical characterization. They explored the emission spectra, absorption spectra, and structural analysis, contributing to the understanding of these compounds in photophysical applications (Chin, Phipps, Fronczek & Isovitsch, 2010).
Antimicrobial Agents Desai et al. (2011) synthesized a series of compounds including quinazolinone and thiazolidinone derivatives, which were tested for their antibacterial and antifungal activities. The study aimed at developing new potential antimicrobial agents, which is crucial in addressing microbial resistance (Desai, Dodiya & Shihora, 2011).
Direcciones Futuras
: Sigma-Aldrich. “1-(6-Fluorobenzo[d]thiazol-2-yl)hydrazine.” Link : Alfa Chemistry. “1-(6-Methylbenzo[d]thiazol-2-yl)hydrazine.” Link : Revelation solvent effects: excited state hydrogen bond and proton transfer of 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol. J. Photochem. Photobiol., A, 2017, 337, 33. Link
Propiedades
IUPAC Name |
1-(6-methyl-1,3-benzothiazol-2-yl)-N-(4-morpholin-4-ylphenyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-15-2-7-19-20(12-15)29-22(24-19)26-13-16(14-26)21(27)23-17-3-5-18(6-4-17)25-8-10-28-11-9-25/h2-7,12,16H,8-11,13-14H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBCABKVUYLABL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)NC4=CC=C(C=C4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-Chlorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2736353.png)
![2-(3-benzyl-8-fluoro-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2736354.png)

![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2736356.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2736357.png)

![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2736363.png)
![N-(2-methoxyethyl)-2-[[3-[(4-methoxyphenyl)methyl]-6-(4-morpholinyl)-4-oxo-2-quinazolinyl]thio]acetamide](/img/structure/B2736364.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2736368.png)



![[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2736375.png)